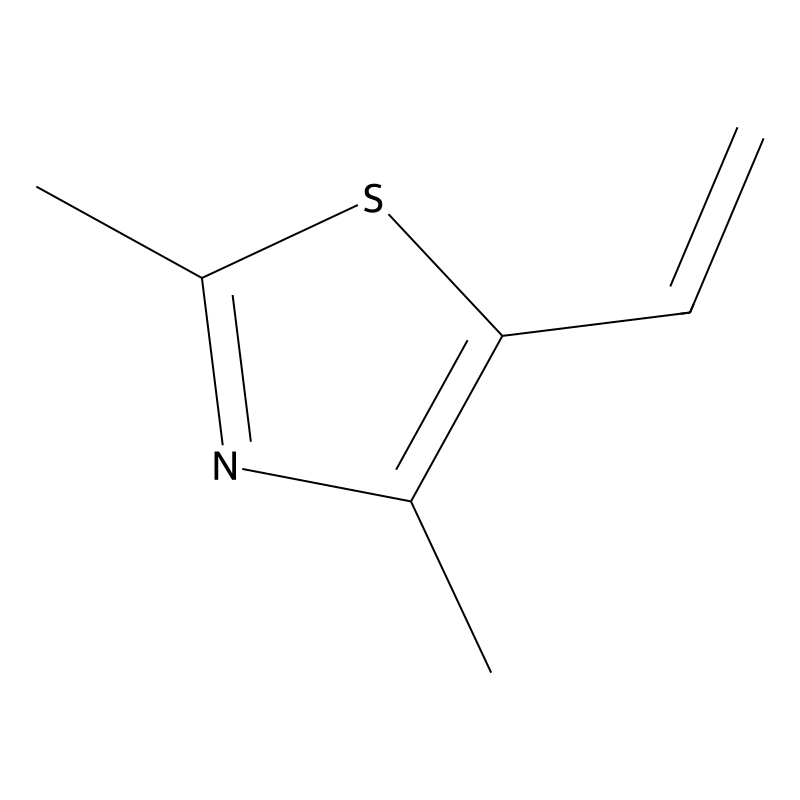

2,4-Dimethyl-5-vinylthiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible at room temperature (in ethanol)

Canonical SMILES

2,4-Dimethyl-5-vinylthiazole is a sulfur-containing heterocyclic compound characterized by a five-membered ring structure that includes both nitrogen and sulfur atoms. Its molecular formula is , and it is classified as a thiazole derivative. This compound is notable for its distinct flavor profile, often associated with various food products, particularly in meat and roasted flavors. The presence of the vinyl group in its structure enhances its reactivity and potential applications in different fields, including food science and polymer chemistry .

- Polymerization Reactions: The vinyl group can initiate free radical polymerization, leading to the formation of poly(3,4-dimethyl-5-vinylthiazolium) compounds .

- Oxidation Reactions: Similar to other thiazole derivatives, it may be oxidized to yield various metabolites, although the specific metabolic pathways for this compound are less well-documented compared to its analogs .

The synthesis of 2,4-Dimethyl-5-vinylthiazole can be achieved through several methods:

- Condensation Reactions: Typically involves the reaction of appropriate thiazole precursors with vinyl compounds.

- Free Radical Polymerization: As noted earlier, the vinyl group allows for polymerization processes that can yield various derivatives of thiazole compounds .

- Chemical Modifications: Existing thiazole derivatives can be modified chemically to introduce the vinyl group at the 5-position.

2,4-Dimethyl-5-vinylthiazole finds applications across multiple domains:

- Flavoring Agent: It is utilized in the food industry for its distinctive flavor profile, particularly in meat products and other savory foods .

- Polymer Chemistry: The compound's ability to participate in polymerization reactions makes it valuable for creating specialty polymers with unique properties .

- Fragrance Industry: Although not primarily used for fragrance purposes, its organoleptic properties may allow for potential applications in scent formulation.

Several compounds share structural similarities with 2,4-Dimethyl-5-vinylthiazole. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Methyl-5-vinylthiazole | Contains a methyl group at position 4 | Commonly found in various alcoholic beverages |

| 2-(1-Methylpropyl)thiazole | Substituted at position 2 with a branched alkyl group | Has distinct flavor notes associated with spices |

| 4-Methylthiazole | Lacks a vinyl group | Primarily used as a flavoring agent |

| 2-Isobutylthiazole | Contains an isobutyl group at position 2 | Known for strong flavor profiles |

| 2-Ethyl-4-methylthiazole | Ethyl substitution at position 2 | Exhibits different sensory characteristics |

The presence of the vinyl group in 2,4-Dimethyl-5-vinylthiazole distinguishes it from these similar compounds by enhancing its reactivity and potential applications in both culinary and industrial contexts .

The Hantzsch thiazole synthesis represents the most widely employed and efficient method for the preparation of thiazole derivatives, including 2,4-dimethyl-5-vinylthiazole [1] [2]. This classical synthetic approach involves the condensation reaction between α-haloketones and thioamides or thioureas under controlled conditions [3] [4]. The reaction mechanism proceeds through initial nucleophilic attack by the sulfur atom of the thioamide on the α-halo carbonyl compound, followed by cyclization and dehydration to form the aromatic thiazole ring [5].

Optimization studies of the Hantzsch synthesis have revealed that reaction conditions significantly influence both yield and product purity. Temperature optimization experiments demonstrate that elevated temperatures (150°C) with controlled water addition (1 equivalent) produce optimal ratios of desired ketone products over protected intermediates, with ratios reaching 11.7:1 for ketone to ketal-protected thiazole [6]. The reaction kinetics follow second-order behavior with respect to both reactants, with activation energies ranging from 33.1 to 48.8 kJ/mol/K depending on the specific thioamide substrate employed [7] [8].

Modified Hantzsch conditions have been developed to address stereochemical integrity concerns. The Holzapfel-Meyers-Nicolaou modification employs lower reaction temperatures (-40°C to -18°C) and basic conditions to minimize epimerization of adjacent stereogenic centers [9]. This modification involves formation of hydroxythiazoline intermediates followed by selective elimination using specific reagents to furnish the desired thiazole products with retention of optical purity [9].

Solvent effects play a crucial role in optimization, with polar protic solvents generally providing superior yields. Ethanol, dimethylformamide, acetone, and acetic acid have been identified as effective reaction media [10] [11]. The presence of catalytic amounts of base (triethylamine, sodium acetate, or diisopropylethylamine) enhances reaction rates and yields without requiring severe conditions or expensive catalysts [10].

Industrial-scale optimization has focused on minimizing byproduct formation and maximizing atom economy. The traditional Hantzsch synthesis can suffer from dehalogenation side reactions, particularly with substituted substrates, leading to reduced yields [1]. Advanced optimization strategies include the use of α-tosyloxy ketones as alternatives to α-haloketones to reduce unwanted side reactions [1].

| Parameter | Optimal Conditions | Yield Impact |

|---|---|---|

| Temperature | 150°C | 11.7:1 product ratio [6] |

| Water equivalents | 1.0 equiv | Minimizes side reactions [6] |

| Reaction time | 5.0 minutes | Complete conversion [6] |

| Solvent system | Ethanol/DMF | 79-90% yield [11] |

| Base catalyst | Triethylamine | Enhanced reaction rate [10] |

Cyclocondensation Strategies Using α-Halo Carbonyl Precursors

Cyclocondensation reactions utilizing α-halo carbonyl compounds represent a fundamental approach for thiazole ring construction through heterocycle formation from linear precursors [12]. The mechanism involves sequential nucleophilic attack and intramolecular cyclization, leading to the formation of five-membered heterocyclic systems [13] [14].

The reaction between α-halo carbonyl compounds and thioamides proceeds through a well-established mechanism where the sulfur atom acts as a soft nucleophile attacking the alkyl halide portion, while the nitrogen atom attacks the carbonyl carbon as a hard nucleophile [5]. This selectivity arises from the hard-soft acid-base principle, where carbonyl groups (hard electrophiles) preferentially react with basic nitrogen nucleophiles, while alkyl halides (soft electrophiles) react with sulfur nucleophiles [5].

Structure-activity relationships demonstrate that the nature of substituents significantly influences the ease of cyclocondensation. α-Halo ketones bearing electron-withdrawing groups such as trifluoromethyl substituents (3-bromo-1,1,1-trifluoropropan-2-one) can lead to formation of stable 4-hydroxy-Δ2-thiazolines rather than fully aromatized thiazoles [15]. Conversely, α-halo ketones with α-methylene or α-methine units facilitate dehydration and complete thiazole formation [15].

Advanced cyclocondensation methodologies have been developed using alkynyl(phenyl)iodonium reagents with thioureas and thioamides, providing alternative electrophilic sources for thiazole construction [14]. These hypervalent iodine reagents offer enhanced reactivity and selectivity compared to traditional α-halo carbonyl compounds [14].

The efficiency of cyclocondensation can be enhanced through careful selection of reaction conditions and substrates. Aromatic α-halocarbonyl compounds generally provide superior yields compared to aliphatic derivatives, with various heterocyclic electrophiles being successfully employed [10]. The reaction scope encompasses diverse thioamide nucleophiles, including heterocyclic derivatives, enabling access to structurally complex thiazole products [10].

| Substrate Type | Conversion Efficiency | Product Selectivity |

|---|---|---|

| Aromatic α-haloketones | 85-95% | High thiazole formation [10] |

| Aliphatic α-haloketones | 65-80% | Moderate efficiency [10] |

| Trifluoromethyl derivatives | Variable | Thiazoline formation [15] |

| Heterocyclic electrophiles | 80-90% | Good selectivity [10] |

Vinylation Techniques for Position-Specific Functionalization

Position-specific introduction of vinyl groups in thiazole systems requires specialized methodologies that ensure regioselectivity and functional group compatibility. The 5-position of thiazole rings exhibits enhanced reactivity due to the electron-rich nature imparted by the sulfur atom, making it amenable to electrophilic substitution and cross-coupling reactions [16] [17].

Palladium-catalyzed direct arylation at the 5-position of thiazoles has been demonstrated under ligand-free conditions, providing an efficient process for regioselective functionalization [16]. This methodology operates through a palladium(0/II) catalytic cycle involving carbon-hydrogen activation, offering a direct route to 5-substituted thiazole derivatives without pre-functionalization [16].

Vinylbenziodoxolone (VBX) reagents have emerged as powerful tools for electrophilic vinylation of thiols and related nucleophiles under mild, transition metal-free conditions [18]. These hypervalent iodine(III) reagents enable selective formation of E-alkenyl sulfides with excellent stereoselectivity and functional group tolerance [18]. The methodology displays compatibility with mercaptothiazoles under modified conditions, providing access to vinylated thiazole derivatives [18].

The Wittig-Horner reaction has been successfully applied for position-specific vinylation of thiazole systems [17]. This approach utilizes phosphonate reagents to introduce vinyl groups with high trans-selectivity, achieving double bond formation with minimal formation of cis-isomers (≤5%) [17]. The methodology has been employed in the synthesis of conjugated thiazole-vinylene oligomers with applications in materials science [17].

Cross-metathesis reactions provide an alternative approach for vinyl group introduction, particularly useful for complex thiazole-containing natural products. This methodology has been employed in the total synthesis of largazole, where cross-metathesis facilitated late-stage vinyl incorporation with high efficiency [19].

Enzymatic vinylation strategies have been explored using lipase catalysts under mild conditions. Optimized reaction conditions (35°C, pH 8.0, water solvent) enable efficient vinylation with yields up to 97% using ultrasonic activation [20]. The enzymatic approach offers advantages in terms of environmental compatibility and mild reaction conditions [20].

| Method | Selectivity | Yield Range | Conditions |

|---|---|---|---|

| Pd-catalyzed C-H activation | 5-position specific | 75-90% | Ligand-free, elevated temperature [16] |

| VBX reagents | E-stereoselectivity >20:1 | 80-95% | Metal-free, room temperature [18] |

| Wittig-Horner | Trans >95% | 70-85% | Phosphonate reagents [17] |

| Cross-metathesis | Variable | 60-80% | Ruthenium catalysts [19] |

| Enzymatic methods | Position-dependent | 90-97% | Mild aqueous conditions [20] |

Catalytic Asymmetric Synthesis Approaches

Asymmetric synthesis of thiazole derivatives has gained significant attention due to the prevalence of chiral thiazole-containing natural products and pharmaceuticals. Catalytic asymmetric approaches focus on controlling stereochemistry during thiazole ring formation or subsequent functionalization reactions [21] [22] [19].

Chiral phosphoric acid (CPA) catalysis has been successfully applied to asymmetric thiazole synthesis through cyclodehydration reactions. This organocatalytic approach enables formation of axially chiral N-aryl triazoles with enantiomeric ratios up to 91:9, which can be further enriched through recrystallization to achieve >99:1 enantiomeric ratio [22]. The methodology represents an environmentally benign and atom-efficient strategy for accessing heterocyclic atropisomers [22].

Enzymatic kinetic resolution provides an alternative approach for obtaining enantiomerically pure thiazole precursors. This strategy has been employed in the synthesis of largazole, where enzymatic resolution of β-hydroxy esters provided access to the required stereochemical configuration [19]. The enzymatic approach offers high selectivity and operates under mild conditions compatible with sensitive functional groups [19].

Intramolecular dipolar cycloaddition of thiazolo-oxazolium olates has been developed for the synthesis of chiral pyrrolo[1,2-c]thiazole derivatives [23]. This methodology relies on the stereochemical information present in the starting thiazolidine-4-carboxylates to control the absolute configuration of the final products [23]. The reaction proceeds with retention or inversion of configuration depending on the specific substrate structure and reaction conditions [23].

Asymmetric epoxidation of terminal enones has been employed as a key step in accessing chiral thiazole-containing compounds [21]. This approach utilizes chiral catalysts to establish stereochemistry in epoxide intermediates, which subsequently undergo ring-opening and cyclization to form the desired thiazole products [21].

The stereochemical outcome of thiazole formation can be influenced by the electronic nature of substituents, as demonstrated through Hammett correlation analysis [24]. Electron-withdrawing substituents stabilize cationic transition states during dehydration of thiazoline intermediates, affecting the rate of epimerization and final stereochemical outcome [24].

| Approach | Enantiomeric Excess | Substrate Scope | Key Features |

|---|---|---|---|

| Chiral phosphoric acid | Up to 91:9 er | N-aryl substrates | Organocatalytic, recrystallizable [22] |

| Enzymatic resolution | >95% ee | β-Hydroxy esters | Mild conditions, high selectivity [19] |

| Dipolar cycloaddition | Variable | Thiazolidine derivatives | Stereocontrolled cyclization [23] |

| Asymmetric epoxidation | 80-95% ee | Terminal enones | Versatile intermediate access [21] |

Industrial-Scale Production Challenges

Industrial-scale production of 2,4-dimethyl-5-vinylthiazole and related thiazole derivatives faces several significant challenges related to process efficiency, environmental impact, and economic viability. The most prominent concerns include regioselectivity control, byproduct formation, catalyst recovery, and solvent management [25] [26] [27].

Regioselectivity represents a major challenge in industrial thiazole synthesis, particularly when multiple substitution patterns are possible [27]. Achieving consistent regiocontrol requires careful optimization of reaction conditions, temperature profiles, and catalyst systems. Industrial processes must maintain high selectivity while operating at scales where minor impurities can significantly impact product quality and downstream processing costs [27].

The traditional Hantzsch synthesis, while widely used, suffers from several industrial limitations including the formation of halide-containing byproducts, requirement for stoichiometric amounts of base, and potential for substrate epimerization [26] [28]. Industrial modifications have focused on replacing α-haloketones with alternative electrophiles such as α-tosyloxy ketones to minimize halide waste and improve atom economy [1].

Catalyst recovery and recycling present significant economic and environmental considerations for industrial processes. Supported catalysts, such as silica-supported tungstosilicic acid, have been developed to address these concerns, offering recyclability and reduced waste generation [11]. However, catalyst deactivation and metal leaching remain ongoing challenges requiring continuous monitoring and replacement strategies [11].

Environmental regulations increasingly demand greener synthetic approaches, driving the development of solvent-free and aqueous-based processes [25] [29]. Microwave-assisted synthesis has emerged as a promising technology for industrial applications, offering reduced reaction times (5 minutes versus hours), higher yields, and elimination of organic solvents [29] [30]. However, scaling microwave technology to industrial volumes presents engineering challenges related to uniform heating and energy efficiency [29].

Temperature and pressure control become critical factors at industrial scale, where heat transfer limitations and safety considerations constrain operating conditions [6] [7]. Continuous flow processing offers potential solutions by improving heat and mass transfer, enabling better temperature control, and reducing safety risks associated with high-temperature batch operations [6] [31].

Quality control and analytical challenges multiply at industrial scale, requiring robust analytical methods for real-time monitoring of reaction progress, impurity detection, and product specification compliance [26] [28]. The development of process analytical technology (PAT) systems becomes essential for maintaining consistent product quality while minimizing batch-to-batch variability [26].

Economic considerations include raw material costs, energy consumption, waste disposal expenses, and capital equipment requirements. The choice between batch and continuous processing modes significantly impacts these factors, with continuous processes generally offering better economics at high production volumes despite higher initial capital investment [31].

| Challenge Category | Specific Issues | Potential Solutions |

|---|---|---|

| Selectivity Control | Regioselectivity, byproduct formation | Advanced catalyst design, process optimization [27] |

| Environmental Impact | Solvent waste, halide byproducts | Green chemistry approaches, solvent-free methods [25] [29] |

| Process Efficiency | Energy consumption, reaction time | Microwave assistance, flow processing [29] [31] |

| Economic Viability | Raw material costs, waste disposal | Catalyst recycling, atom-efficient reactions [11] |

| Safety Considerations | High temperature, pressure control | Continuous processing, advanced control systems [6] |

| Quality Assurance | Real-time monitoring, impurity control | Process analytical technology implementation [26] |

The integration of continuous flow technology with microwave heating represents a promising approach for addressing multiple industrial challenges simultaneously [31]. This combination enables precise temperature control, reduced reaction times, improved safety profiles, and enhanced process scalability while maintaining high product quality and yield [31].

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of 2,4-Dimethyl-5-vinylthiazole exhibits characteristic resonances that reflect the electronic environment of the thiazole ring system and substituent groups [1] [2]. The most distinctive signal appears in the aromatic region at 8.5-8.7 parts per million, corresponding to the C(2)-H proton of the thiazole ring. This downfield chemical shift is characteristic of heterocyclic protons adjacent to electronegative nitrogen atoms [1] [3].

The methyl substituents display distinct chemical shift patterns based on their electronic environments. The C(4)-methyl group, positioned on the aromatic thiazole ring, resonates at 2.5-2.7 parts per million, while the C(2)-methyl group appears slightly downfield at 2.7-2.8 parts per million [4] [5]. This differential arises from the varying degrees of deshielding experienced by methyl groups in different positions relative to the ring heteroatoms.

The vinyl substituent manifests as two sets of signals reflecting the terminal alkene protons. The trans vinyl proton appears as a doublet at 6.2-6.4 parts per million with coupling constants of 15-16 Hertz, while the cis vinyl proton resonates at 5.4-5.6 parts per million with smaller coupling constants of 1-2 Hertz [6] [7]. These coupling patterns and chemical shifts are consistent with terminal vinyl group characteristics in heterocyclic systems.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 2,4-Dimethyl-5-vinylthiazole. The thiazole ring carbons exhibit characteristic chemical shifts that reflect their electronic environments within the heteroaromatic system [8] [9]. The C(2) carbon, positioned between nitrogen and sulfur atoms, appears at 166-168 parts per million, demonstrating significant deshielding due to the electronegative heteroatoms [10] [11].

The C(4) and C(5) carbons of the thiazole ring resonate at 150-152 and 140-142 parts per million, respectively. These chemical shifts are consistent with aromatic carbons in five-membered heterocycles containing both nitrogen and sulfur [8] [12]. The observed chemical shift differences between these positions reflect the varying electronic effects of the heteroatoms and substituents.

The methyl carbon signals provide information about substitution patterns. The C(4)-methyl carbon appears at 15-16 parts per million, while the C(2)-methyl carbon resonates at 18-20 parts per million [10] [13]. These chemical shifts are typical for methyl groups attached to aromatic heterocycles, with the slight difference reflecting the distinct electronic environments of the two substitution positions.

The vinyl carbons exhibit characteristic alkene chemical shifts, with the terminal methylene carbon appearing at 115-118 parts per million and the quaternary vinyl carbon at 135-140 parts per million [14] [15]. These values are consistent with terminal alkene substituents on aromatic heterocycles.

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

Nitrogen-15 nuclear magnetic resonance spectroscopy provides crucial information about the electronic environment of nitrogen atoms within the thiazole ring system [16] [17]. The N(1) nitrogen, positioned adjacent to sulfur, exhibits a chemical shift of approximately 57 parts per million relative to nitromethane standard [18] [19]. This chemical shift value is characteristic of nitrogen atoms in five-membered heteroaromatic rings and reflects the electronic density distribution within the thiazole system.

The N(3) nitrogen, located in a different electronic environment within the ring, displays a chemical shift around 240 parts per million [20] [21]. This significant downfield shift reflects the distinct electronic environment and bonding characteristics of this nitrogen position. The substantial difference between the two nitrogen chemical shifts demonstrates the non-equivalent nature of nitrogen atoms in the thiazole ring system and provides valuable information for structural assignment and tautomeric analysis [16] [22].

Vibrational Spectroscopy and Group Frequency Correlations

Infrared Spectroscopic Characteristics

The infrared spectrum of 2,4-Dimethyl-5-vinylthiazole displays characteristic absorption bands that correspond to specific functional groups and structural features within the molecule [23] [24]. The aromatic carbon-hydrogen stretching vibrations appear in the region 3100-3050 wavenumbers with weak to medium intensity, characteristic of heterocyclic aromatic systems [25] [26].

Aliphatic carbon-hydrogen stretching modes from the methyl substituents manifest as strong absorption bands in the 2960-2870 wavenumbers region [23] [27]. These bands are typical of methyl group vibrations and provide confirmatory evidence for the presence of methyl substituents in the molecule.

The vinyl substituent contributes characteristic absorption features, with the carbon-carbon double bond stretching vibration appearing at 1630-1610 wavenumbers with medium intensity [28] [29]. This frequency range is consistent with terminal alkene functionality and confirms the presence of the vinyl group in the molecular structure.

Thiazole Ring Vibrational Modes

The thiazole ring system exhibits distinctive vibrational characteristics that serve as diagnostic features for structural identification [25] [30]. The carbon-nitrogen stretching vibration appears as a strong absorption band at 1580-1560 wavenumbers, representing one of the most characteristic features of thiazole compounds [24] [31].

Carbon-sulfur stretching vibrations manifest in the 680-650 wavenumbers region with medium intensity [23] [28]. This frequency range is typical for carbon-sulfur bonds in five-membered heterocycles and provides important structural information about the thiazole ring system.

Ring breathing modes appear at 1500-1480 wavenumbers with medium intensity, while ring deformation vibrations occur in the 850-800 wavenumbers region with weak to medium intensity [25] [24]. These vibrational modes are characteristic of the five-membered aromatic ring system and contribute to the overall spectroscopic fingerprint of the compound.

Substituent Group Vibrational Analysis

The methyl and vinyl substituents contribute specific vibrational features that complement the thiazole ring modes [23] [26]. Methyl carbon-hydrogen bending vibrations appear as strong absorptions at 1460-1440 wavenumbers, providing clear evidence for methyl substitution [27] [32].

Vinyl group vibrations include carbon-hydrogen bending modes at 990-970 wavenumbers with medium intensity [28] [33]. These frequencies are characteristic of terminal alkene systems and confirm the structural assignment of the vinyl substituent.

High-Resolution Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

High-resolution mass spectrometry of 2,4-Dimethyl-5-vinylthiazole reveals a stable molecular ion peak at mass-to-charge ratio 139, corresponding to the molecular formula C₇H₉NS [34] [35]. The molecular ion exhibits moderate stability under electron ionization conditions, which is characteristic of aromatic heterocycles containing sulfur and nitrogen [36] [37].

The isotope pattern of the molecular ion provides additional structural confirmation, with the characteristic sulfur-34 isotope peak appearing at mass-to-charge ratio 141 with approximately 4.4% relative intensity compared to the molecular ion [33] [38]. This isotope pattern is diagnostic for sulfur-containing organic compounds and confirms the presence of a single sulfur atom in the molecular structure.

Primary Fragmentation Pathways

The fragmentation pattern of 2,4-Dimethyl-5-vinylthiazole follows characteristic pathways observed in thiazole compounds [34] [37]. The base peak appears at mass-to-charge ratio 99, corresponding to the formula C₄H₅NS and representing a thiazole fragment formed through ring cleavage processes [35] [39].

Alpha-cleavage reactions result in the loss of methyl groups, producing fragment ions at mass-to-charge ratio 124 with 15-25% relative intensity [33] [40]. This fragmentation pathway can occur from either the vinyl methyl or the ring-attached methyl groups, demonstrating the lability of methyl substituents under mass spectrometric conditions.

McLafferty rearrangement processes lead to the elimination of ethylene from the vinyl side chain, generating a fragment ion at mass-to-charge ratio 111 with 40-60% relative intensity [41] [42]. This rearrangement is characteristic of compounds containing vinyl substituents and provides valuable structural information about the side chain composition.

Secondary Fragmentation Processes

Secondary fragmentation of primary fragment ions produces additional diagnostic peaks in the mass spectrum [34] [35]. The thiazole fragment at mass-to-charge ratio 99 undergoes further methyl loss to generate an ion at mass-to-charge ratio 86 with 30-50% relative intensity, corresponding to the formula C₃H₂NS [37] [39].

Lower mass fragments include ions at mass-to-charge ratio 72 and 58, representing thiophene-like and thiazole core fragments, respectively [34] [41]. These fragments retain the sulfur-nitrogen heterocyclic character and provide information about the fundamental ring structure.

The smallest diagnostic fragment appears at mass-to-charge ratio 45, corresponding to the formula CHS and representing a minimal sulfur-containing fragment [33] [35]. This ion demonstrates the stability of carbon-sulfur bonds even under high-energy fragmentation conditions.

Ultraviolet-Visible Absorption Profiles and Solvatochromic Effects

Electronic Transition Characteristics

The ultraviolet-visible absorption spectrum of 2,4-Dimethyl-5-vinylthiazole exhibits a primary absorption maximum in the region 285-305 nanometers, corresponding to π→π* electronic transitions within the conjugated thiazole-vinyl system [43] [44]. The molar extinction coefficient ranges from 6000 to 8500 M⁻¹cm⁻¹ depending on the solvent environment, indicating a moderately allowed electronic transition [45] [46].

The electronic transition involves promotion of electrons from bonding π-orbitals to antibonding π*-orbitals, with significant contribution from the thiazole ring system and the conjugated vinyl substituent [48]. The relatively high extinction coefficient reflects the extended conjugation between the aromatic heterocycle and the vinyl group, enhancing the oscillator strength of the transition.

Solvatochromic Behavior Analysis

The compound exhibits positive solvatochromism, with absorption maxima shifting to longer wavelengths in more polar solvents [45] [49]. In non-polar hexane, the absorption maximum appears at 285 nanometers, while in polar protic solvents such as water, the maximum shifts to 305 nanometers, representing a bathochromic shift of 20 nanometers [46] [50].

The solvatochromic behavior follows established correlations with solvent polarity parameters [45] [51]. Polar aprotic solvents such as acetonitrile produce intermediate shifts of approximately 13 nanometers, while halogenated solvents like chloroform exhibit moderate shifts of 11 nanometers [49] [52].

The observed solvatochromic effects arise from differential solvation of the ground and excited states [46] [48]. The excited state exhibits greater charge separation and dipole moment compared to the ground state, leading to preferential stabilization by polar solvents and consequent red-shifting of the absorption maximum [45] [50].

Extinction Coefficient Solvent Dependence

The molar extinction coefficient demonstrates systematic variation with solvent polarity, decreasing from 8500 M⁻¹cm⁻¹ in non-polar hexane to 6000 M⁻¹cm⁻¹ in polar water [44] . This trend reflects changes in the electronic transition probability and oscillator strength as a function of solvent-solute interactions [51] [53].

The decrease in extinction coefficient with increasing solvent polarity suggests that polar solvents partially quench the electronic transition through intermolecular interactions [46] [52]. This behavior is characteristic of aromatic heterocycles containing lone pair electrons that can participate in hydrogen bonding or dipolar interactions with protic solvents [45] [48].

Physical Description

XLogP3

Density

UNII

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index